1-Methyl-1H-benzo[d]imidazol-4-amine

Catalog No.
S778269
CAS No.
155242-98-1
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-benzo[d]imidazol-4-amine

CAS Number

155242-98-1

Product Name

1-Methyl-1H-benzo[d]imidazol-4-amine

IUPAC Name

1-methylbenzimidazol-4-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3

InChI Key

ZMGUPDYARSYEFP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C=CC=C21)N

Canonical SMILES

CN1C=NC2=C(C=CC=C21)N

    Antimicrobial Activity

    Imidazole Synthesis

      Scientific Field: Organic Chemistry

      Summary: Imidazoles are essential heterocyclic compounds used in various applications. Researchers have made significant advances in the regiocontrolled synthesis of substituted imidazoles.

      Methods: Various synthetic methods, including cyclization reactions, have been employed to construct imidazole rings. Regioselectivity and functional group compatibility are crucial considerations.

      Results: Researchers have successfully developed efficient routes to access diverse imidazole derivatives, expanding their utility in different fields.

    Therapeutic Potential

      Scientific Field: Medicinal Chemistry, Pharmacology

      Summary: Imidazole, including its derivatives, possesses therapeutic potential due to its unique structure. It contains two nitrogen atoms, one of which bears a hydrogen atom.

      Methods: Medicinal chemists design and synthesize imidazole-based molecules, considering their pharmacokinetics, binding affinity, and safety profiles.

      Results: Imidazole derivatives have been investigated as antifungal, antibacterial, and antiviral agents. Their diverse biological activities make them valuable in drug discovery.

1-Methyl-1H-benzo[d]imidazol-4-amine is an organic compound with the molecular formula C₈H₉N₃. It features a benzimidazole core, which consists of a fused benzene and imidazole ring, with a methyl group at the nitrogen position and an amine group at the 4-position. This structure contributes to its unique chemical properties and biological activities.

  • Hydrogen bonding: The amine group can form hydrogen bonds with complementary functional groups in biomolecules.
  • Aromatic interactions: The aromatic rings could interact with hydrophobic regions of proteins or membranes.

Future Research Directions

  • Synthesis and characterization of 1M4BI.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities.

The chemical reactivity of 1-Methyl-1H-benzo[d]imidazol-4-amine can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitution reactions due to the presence of the amine group. The compound can also participate in cyclization reactions, particularly when treated with electrophiles or under specific catalytic conditions. For instance, reactions involving cyanamide have been reported to yield various derivatives through C–N coupling and cyclization processes .

1-Methyl-1H-benzo[d]imidazol-4-amine exhibits significant biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of benzimidazole compounds have shown effectiveness against various pathogens, including Pseudomonas aeruginosa, making them potential candidates for drug development . The compound's ability to interact with biological targets is attributed to its structural features that allow for binding to specific enzymes or receptors.

Several synthesis methods have been reported for 1-Methyl-1H-benzo[d]imidazol-4-amine:

  • Microwave-Assisted Synthesis: This method employs microwave irradiation to enhance reaction rates and yields. For instance, reactions involving 2-(2-bromovinyl)benzimidazoles with cyanamide in dimethylformamide can yield this compound efficiently under microwave conditions .
  • Conventional Heating: Traditional heating methods can also be utilized, although they may require longer reaction times and may yield lower purity products compared to microwave-assisted techniques.

1-Methyl-1H-benzo[d]imidazol-4-amine has several applications in medicinal chemistry and material science:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents against infections and cancer.
  • Research: The compound serves as a building block in the synthesis of more complex heterocycles used in various research applications.

Interaction studies have demonstrated that 1-Methyl-1H-benzo[d]imidazol-4-amine can bind effectively to certain biological targets. For example, its derivatives have been evaluated for their inhibitory effects on bacterial quorum sensing systems, which are crucial for bacterial virulence and biofilm formation. Such studies highlight the compound's potential as an adjuvant therapy in treating infections caused by resistant bacterial strains .

Several compounds share structural similarities with 1-Methyl-1H-benzo[d]imidazol-4-amine, including:

Compound NameStructure FeaturesUnique Properties
1H-benzimidazoleBasic benzimidazole structureExhibits broad-spectrum antibacterial activity
2-(4-chlorophenyl)-1-methyl-1H-benzimidazoleSubstituted phenyl groupEnhanced lipophilicity and potential CNS activity
2-Ferrocene-4-amino-1H-benzimidazoleFerrocene moiety inclusionUnique electronic properties due to ferrocene

These compounds illustrate variations in substitution patterns that can influence biological activity and physicochemical properties. The presence of different substituents can enhance or modify the interactions of these compounds with biological targets, making them unique in their applications.

XLogP3

0.8

Wikipedia

4-AMINO-1-METHYLBENZIMIDAZOLE

Dates

Last modified: 08-15-2023

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